3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. It is also recognized for its structural features that contribute to its reactivity and biological activity.
The compound has a molecular formula of CHBrN and a molecular weight of approximately 199.05 g/mol . It is classified under the category of brominated heterocycles, which are often utilized in drug discovery due to their unique chemical properties and biological activities. The compound can be found in various chemical databases, including PubChem and ChemicalBook, where it is listed with specific identifiers such as CAS number 1211589-13-7 .
The synthesis of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes:
These methods are critical for ensuring high yields and purity of the final product .
The molecular structure of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one features a fused ring system comprising a pyrrole and a pyridine ring. The presence of a bromine atom at the 3-position significantly influences its electronic properties and reactivity.
Key structural data include:
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one participates in various chemical reactions typical for brominated heterocycles:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in medicinal chemistry .
The mechanism of action of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one primarily involves its interaction with biological targets such as enzymes or receptors. Its structural features allow it to fit into active sites of proteins, potentially influencing biochemical pathways.
For instance:
Quantitative data on its binding affinities or specific biological targets would require experimental studies typically reported in pharmacological research literature .
The physical properties of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one include:
Chemical properties include:
Relevant data such as melting points or specific heat capacities are often determined experimentally and may not be readily available in all sources .
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific applications:
The ongoing research into this compound highlights its potential significance in advancing medicinal chemistry and understanding biochemical mechanisms .
The pyrrolo[3,4-b]pyridin-5-one scaffold represents a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system that combines pyrrole and pyridinone rings. This architecture confers planar rigidity and enables diverse non-covalent interactions with biological targets. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core specifically features partial unsaturation, balancing conformational flexibility with aromatic character. The carbonyl group at position 5 and the bridgehead nitrogen create hydrogen-bonding acceptor and donor sites, respectively, while the sp²-hybridized C3 position serves as an ideal site for electrophilic substitution – exemplified by bromination at this location [1]. This scaffold's versatility is demonstrated in its role as a core structure for allosteric modulators of G-protein-coupled receptors (GPCRs) and kinase inhibitors, where it occupies hydrophobic pockets while facilitating polar interactions with catalytic residues [7]. The ring system's electron-deficient nature further enhances participation in charge-transfer interactions, making it invaluable for designing high-affinity ligands targeting oncological and neurological disorders.
Bromine substitution at the C3 position of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one introduces strategic advantages in drug design. As a heavy halogen, bromine exerts substantial electronic effects through both inductive (-I) and mesomeric (+M) mechanisms, polarizing the π-system and enhancing intermolecular interactions such as halogen bonding. The 3-bromo derivative (CAS: 1211589-13-7) exhibits a calculated pKₐ of 12.17±0.20, indicating significant modulation of electron density compared to unsubstituted analogues [1]. Bromine's presence at this position serves dual purposes:
Early synthetic routes to pyrrolopyridinones relied on multistep sequences with poor atom economy, limiting exploration of this scaffold. The 2017 patent WO2017112719A1 marked a turning point by disclosing 3-substituted-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as potent allosteric modulators of M₄ muscarinic receptors for neurological disorders [3]. This work validated the scaffold's drug-like properties and spurred methodological innovations, including the Ugi-Zhu three-component reaction (UZ-3CR) developed in 2023. This cascade process (N-acylation/aza Diels-Alder cycloaddition/decarboxylation/dehydration) enables one-pot assembly of pyrrolo[3,4-b]pyridin-5-ones in 20-92% yield using ytterbium triflate catalysis and microwave irradiation [7].
Manufacturer | Product Number | Purity | Packaging | Price (USD) | Storage Conditions |
---|---|---|---|---|---|
TRC | B997993 | - | 25mg | $130 | 2-8°C |
TRC | B997993 | - | 2.5mg | $45 | 2-8°C |
AK Scientific | 4622DU | - | 5mg | $117 | 2-8°C |
AK Scientific | 4622DU | - | 25mg | $218 | 2-8°C |
ChemShuttle | 125703 | 95% | Not specified | $500 | 2-8°C |
Prior biological investigations revealed compelling structure-activity patterns:
Table 2: Synthetic Methods for Pyrrolo[3,4-b]pyridin-5-one Derivatives
Method | Conditions | Catalyst | Yield Range | Key Advantages |
---|---|---|---|---|
Ugi-Zhu 3CR | Toluene, Δ, MW | Yb(OTf)₃ | 20-92% | One-pot cascade, high atom economy |
Traditional multistep | Various solvents, reflux | None | 15-45% | No specialized equipment |
Table 3: Biological Activity of Selected Derivatives
Compound | C3 Substituent | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Molecular Target |
---|---|---|---|---|
1f | Complex aryl | 6.25 | >200 | AKT1/Ox2R |
1d | Heteroaryl | 25 | >200 | Not specified |
1i | Aryl bromide | 50 | 50 | Not specified |
Table 4: Key Structural and Physicochemical Properties
Parameter | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₇H₅BrN₂O | - |
Molecular Weight | 213.03 g/mol | - |
Calculated Density | 1.768±0.06 g/cm³ | 20°C |
Predicted Boiling Point | 438.1±45.0°C | 760 mmHg |
Calculated LogP | 1.25 | - |
pKₐ | 12.17±0.20 | Predicted |
Table 5: Compounds Mentioned in Article
Compound Name | CAS Number | Structure Type |
---|---|---|
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 1211589-13-7 | Brominated heterocycle |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | - | Parent scaffold |
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 905273-36-1 | Reduced analogue |
2-[4-(6-methoxypyridin-3-yl)oxypiperidin-1-yl]-3-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | - | M₄ receptor modulator |
Pyrrolo[3,4-b]pyridin-5-ones (1a-1k) | Various | Anticancer derivatives |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2